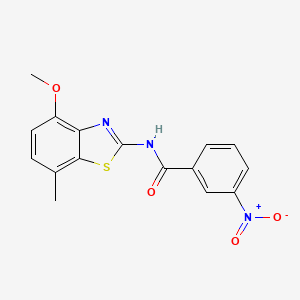

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

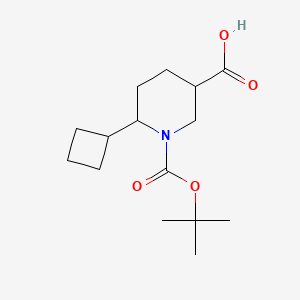

“N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compound is often found in various pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole ring, with the methoxy (OCH3) and methyl (CH3) groups attached at the 4 and 7 positions of the ring, respectively. The benzamide group would be attached through a nitrogen atom, and the nitro group (NO2) would be attached to the benzene ring of the benzamide .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring is aromatic and thus relatively stable. The nitro group could potentially be reduced to an amine (NH2) under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, methoxy, and benzamide groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzothiazole derivatives, including compounds with methoxy and nitrobenzamide groups, have demonstrated significant antibacterial activity. In particular, studies have focused on their effectiveness against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli. The incorporation of methoxy groups on the benzothiazole ring and nitro groups on the benzamide moiety has been found to enhance the antibacterial properties of these compounds. These findings suggest potential applications of such derivatives in developing new antibiotics to combat resistant bacterial infections (Gupta, 2018).

Anticancer and Chemotherapeutic Applications

Derivatives of benzothiazole, especially those modified with methoxy and nitrobenzamide groups, have shown promising results in anticancer research. The structural modifications aim to enhance the cytotoxicity against various cancer cell lines while minimizing the effects on healthy cells. These studies are pivotal for the development of new chemotherapeutic agents, offering a basis for further investigation into their mechanism of action and potential clinical applications (Kaya et al., 2017).

Photodynamic Therapy for Cancer Treatment

The synthesis of benzothiazole derivatives that include methoxy and nitrobenzamide groups has also been explored for their application in photodynamic therapy (PDT). These compounds have been studied for their photophysical and photochemical properties, which are crucial for their effectiveness as photosensitizers in PDT. The ability of these compounds to generate singlet oxygen upon light activation makes them suitable candidates for the treatment of various types of cancer through PDT (Pişkin et al., 2020).

Organic Synthesis and Chemical Transformations

Benzothiazole derivatives, modified with methoxy and nitrobenzamide functionalities, are valuable intermediates in organic synthesis. Their reactivity has been exploited in the synthesis of complex heterocyclic compounds, demonstrating the versatility of these derivatives in facilitating novel chemical transformations. This area of research not only expands the chemical toolbox available to synthetic chemists but also opens up new pathways for the synthesis of bioactive molecules (Gerasyuto et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-6-7-12(23-2)13-14(9)24-16(17-13)18-15(20)10-4-3-5-11(8-10)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVAILJRPRNEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2573577.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)